2-(Furfurylthio)ethylamine
Overview
Description
2-(Furfurylthio)ethylamine, also known as (2-Aminoethylthio)methylfuran, is a chemical compound with the molecular formula C7H11NOS and a molecular weight of 157.23 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 2-(Furfurylthio)ethylamine involves multi-step reactions. One method involves the reaction of furfural with ammonium hydrogen sulfide to make bis(furylmethyl) disulfide, which is then reduced to the thiol . Another method involves the reaction of a secondary amine with a halogenoalkane .Molecular Structure Analysis
The molecular structure of 2-(Furfurylthio)ethylamine consists of seven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one sulfur atom . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Amines, including 2-(Furfurylthio)ethylamine, are good nucleophiles and can react with halogenoalkanes, acyl chlorides, and acid anhydrides . They can also react with sulfonyl groups to form sulfonamides .Physical And Chemical Properties Analysis
2-(Furfurylthio)ethylamine is a liquid at 20 degrees Celsius . It has a boiling point of 100 degrees Celsius at 1 mmHg . The specific gravity at 20/20 is 1.13, and the refractive index is 1.55 .Scientific Research Applications
Overview of Chemical Configuration and Applications
The configuration and preparation methods of 2-(Furfurylthio)ethylamine and its derivatives are a significant area of research. The compound has seen development and application in various fields. Its primary directions in current research include the synthesis of various derivatives and the exploration of their potential uses in different areas of chemistry and biochemistry (Wang Ru-quan, 2007).
Synthesis and Antidepressant Activity
Research has explored derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine for their ability to inhibit neurotransmitter uptake, showing promise in potential antidepressant activity. The focus on the aryl ring's substitution and the study of these derivatives' effects in rodent models provides insights into the chemical's possible applications in neuropharmacology (J. Yardley et al., 1990).
Derivatives for Anticancer Activity
Gold(I) complexes involving derivatives of 2-(diphenylphosphanyl)ethylamine have been synthesized and evaluated for anticancer activity against various cancer cell lines. This study highlights the compound's potential role in developing new anticancer agents (Adam A A Sulaiman et al., 2016).
Conformational Studies
The molecular conformation and structure of related compounds, such as 2-phenoxy ethylamine, have been investigated. This research, involving mass-selected resonant two-photon ionisation and ab initio calculations, contributes to understanding the structural and bonding characteristics of these compounds, which is essential for their application in medicinal chemistry and materials science (N. Macleod, J. Simons, 2004).
Potential in Antitrypanosomal Therapy
The compound has been identified as an interesting scaffold in antitrypanosomal activity, crucial for treating diseases like sleeping sickness. Statistical models have been constructed to identify the important structural features controlling this activity, offering avenues for designing new antitrypanosomal agents (S. Amin et al., 2017).
Use in Peptide Synthesis
Research into photoremovable auxiliaries for peptide synthesis has included the study of compounds related to 2-(Furfurylthio)ethylamine. These studies are critical in the field of peptide chemistry and drug development (T. Kawakami, S. Aimoto, 2003).
Safety And Hazards
properties
IUPAC Name |
2-(furan-2-ylmethylsulfanyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c8-3-5-10-6-7-2-1-4-9-7/h1-2,4H,3,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPDYEHKAMKDNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189941 | |
Record name | 2-(Furfurylthio)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furfurylthio)ethylamine | |
CAS RN |
36415-21-1 | |
Record name | 2-[(2-Furanylmethyl)thio]ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36415-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Furfurylthio)ethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036415211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Furfurylthio)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(furfurylthio)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.188 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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